molecular formula C13H19N B13356943 4-(2-Ethylphenyl)piperidine

4-(2-Ethylphenyl)piperidine

Cat. No.: B13356943
M. Wt: 189.30 g/mol
InChI Key: CGOGQDJGHQWGGB-UHFFFAOYSA-N
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Description

4-(2-Ethylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylphenyl)piperidine typically involves the reaction of 2-ethylphenylamine with piperidine under specific conditions. One common method is the reductive amination of 2-ethylphenyl ketone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalytic hydrogenation and other scalable methods are employed to ensure the compound is produced in large quantities with high purity. The use of palladium or rhodium catalysts in hydrogenation reactions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium complexes are used in hydrogenation reactions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Ethylphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.

    2-Ethylphenylamine: A precursor in the synthesis of 4-(2-Ethylphenyl)piperidine.

    N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom, showing different biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-(2-ethylphenyl)piperidine

InChI

InChI=1S/C13H19N/c1-2-11-5-3-4-6-13(11)12-7-9-14-10-8-12/h3-6,12,14H,2,7-10H2,1H3

InChI Key

CGOGQDJGHQWGGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2CCNCC2

Origin of Product

United States

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